Broad G12V/G12R/WT KRAS Inhibition vs. G12C-Only Inhibitors
KRAS inhibitor-25 achieves IC₅₀ < 100 nM for KRAS G12V, G12R, and WT simultaneously [1]. By contrast, the clinically approved G12C inhibitor sotorasib (AMG 510) demonstrates an IC₅₀ of 0.09 µM for KRAS G12C but > 10 µM for G12V and G12R in nucleotide exchange assays [2]. This >100-fold selectivity gap restricts sotorasib-like compounds to G12C-mutant tumors, whereas inhibitor-25 covers the G12V and G12R mutants prevalent in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).
| Evidence Dimension | KRAS mutant selectivity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM for KRAS G12V, G12R, and WT |
| Comparator Or Baseline | Sotorasib (AMG 510): IC₅₀ 0.09 µM (G12C); >10 µM (G12V, G12R) [2] |
| Quantified Difference | >100-fold selectivity difference against G12V/G12R |
| Conditions | Biochemical GDP/GTP nucleotide exchange assay; independent studies |
Why This Matters
Enables target engagement in G12V- and G12R-driven models where G12C inhibitors are ineffective, expanding the utility for pancreatic and colorectal cancer research.
- [1] MedChemExpress, KRAS inhibitor-25 (HY-159475) Product Datasheet, CAS 3030577-05-7, biological activity: IC50 < 100 nM against KRas G12V, KRas WT, and KRas G12R. View Source
- [2] Canon, J. et al. (2019) 'The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity', Nature, 575, pp. 217–223. doi:10.1038/s41586-019-1694-1. Supplementary Table 1 shows IC50 values for G12C vs other mutants. View Source
